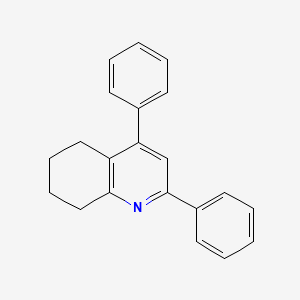![molecular formula C14H21N3O4S B10878610 methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with leucine methyl ester. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by refluxing for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as self-healing polymers.
Mécanisme D'action
The mechanism of action of methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
- 2-Anilino-6-methylpyrimidin-4(3H)-one
Uniqueness
Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to the presence of the leucinate moiety, which imparts additional biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H21N3O4S |
|---|---|
Poids moléculaire |
327.40 g/mol |
Nom IUPAC |
methyl 4-methyl-2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]pentanoate |
InChI |
InChI=1S/C14H21N3O4S/c1-8(2)5-10(13(20)21-4)16-12(19)7-22-14-15-9(3)6-11(18)17-14/h6,8,10H,5,7H2,1-4H3,(H,16,19)(H,15,17,18) |
Clé InChI |
HASWHKLHHFYYAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)SCC(=O)NC(CC(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dichlorophenyl)-2-[4-(quinoxalin-2-yl)phenoxy]ethanone](/img/structure/B10878532.png)
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878534.png)
![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10878554.png)
![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)


![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)

![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
